

An In-depth Technical Guide to 2,3-Dimethoxyphenol (CAS 5150-42-5)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,3-Dimethoxyphenol**

Cat. No.: **B7767714**

[Get Quote](#)

Introduction: Unveiling a Versatile Phenolic Intermediate

2,3-Dimethoxyphenol, registered under CAS Number 5150-42-5, is a disubstituted aromatic organic compound belonging to the family of methoxybenzenes and phenols.^{[1][2]} Structurally, it is a pyrogallol molecule where the hydroxyl groups at positions 1 and 2 have been methylated, earning it the common synonym Pyrogallol 1,2-dimethyl ether.^{[3][4]} This compound typically presents as a colorless to pale yellow or amber liquid, though it can exist as a solid depending on purity and ambient temperature.^{[5][6]} Its utility in the scientific community is primarily as a specialized research chemical and a versatile intermediate in the synthesis of more complex molecules, such as pharmaceuticals and dyes.^[5]

A key application that has drawn significant interest from researchers, particularly in the fields of molecular biology and toxicology, is its use in studying the mechanisms of DNA damage. Specifically, **2,3-Dimethoxyphenol** serves as a tool to investigate the nitrosative deamination of DNA bases caused by reactive nitrogen species (RNS), a process implicated in mutagenesis.^{[1][3][5][7]} This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, applications, and safety protocols, tailored for professionals in research and drug development.

Section 1: Core Physicochemical and Structural Properties

The foundational properties of a compound dictate its behavior in both storage and reaction environments. The data for **2,3-Dimethoxyphenol** is summarized below. Its liquid state at room temperature, high boiling point, and solubility in organic solvents are key characteristics for its application in synthesis.

Property	Value	Source(s)
CAS Number	5150-42-5	[2] [3] [6]
Molecular Formula	C ₈ H ₁₀ O ₃	[2] [5] [6]
Molecular Weight	154.16 g/mol	[2] [3] [8]
Appearance	Clear orange to brownish liquid; Colorless to pale yellow liquid or solid	[1] [5] [6]
Boiling Point	233-234 °C at 760 mmHg	[1] [8] [9]
Density	1.182 g/mL at 25 °C	[1] [9]
Refractive Index (n _{20/D})	1.539	[1] [9]
Flash Point	108.89 °C (228.00 °F) - closed cup	[3] [8]
Solubility	Soluble in organic solvents like ethanol, ether, and chloroform. Limited solubility in water.	[1] [5]
IUPAC Name	2,3-dimethoxyphenol	[2]
Synonyms	1-Hydroxy-2,3-dimethoxybenzene, Pyrogallol, 1,2-dimethyl ether	[3] [5] [9]
SMILES	COC1=CC=CC(=C1OC)O	[2]
InChI Key	QSZCGGBDNYTQHH-UHFFFAOYSA-N	[2] [5] [9]

Section 2: Spectroscopic Characterization

For unequivocal identification and quality control, spectroscopic analysis is indispensable. **2,3-Dimethoxyphenol** has been characterized by multiple techniques. Publicly available spectral data confirm its structure through:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^{13}C NMR data are available, providing a complete map of the proton and carbon environments within the molecule.[10]
- Infrared (IR) Spectroscopy: IR spectra, available via techniques like film, ATR, and vapor phase, show characteristic peaks for the O-H stretch of the phenolic group and C-O stretches of the ether and phenol functionalities.[2][10]
- Mass Spectrometry (MS): Mass spectra are available, typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS), confirming the molecular weight of 154.16 g/mol .[10]
- Raman Spectroscopy: Raman data further complements the vibrational spectroscopy profile of the molecule.[2][10]

The availability of this rich dataset from multiple sources allows researchers to confidently verify the identity and purity of their materials.[10][11]

Section 3: Synthesis, Reactivity, and Mechanistic Insights

Understanding the synthesis and inherent reactivity of **2,3-Dimethoxyphenol** is crucial for its effective use as a building block.

Reference Synthetic Protocol: Decarboxylation

A common laboratory-scale synthesis involves the decarboxylation of a related benzoic acid derivative.[1] This method is effective because the carboxyl group can be removed as carbon dioxide upon heating, a thermodynamically favorable process.

Reaction: Decarboxylation of 2,3-Dimethoxybenzoic acid's precursor, Pyrogallol carboxylic acid 3,4-dimethyl ether.

Experimental Protocol:

- Setup: Place Pyrogallol carboxylic acid 3,4-dimethyl ether (1 equivalent) in a round-bottom flask equipped for distillation under reduced pressure.
- Heating: Heat the flask in an oil bath to 150 °C under vacuum.
- Decarboxylation & Distillation: The acid will decarboxylate, and the resulting **2,3-Dimethoxyphenol** will distill over. The product typically distills at 120-125 °C at a pressure of 17 mmHg.[1]
- Purification: Collect the distillate. For higher purity, a subsequent redistillation at atmospheric pressure can be performed, collecting the fraction boiling at 232-234 °C.[1]

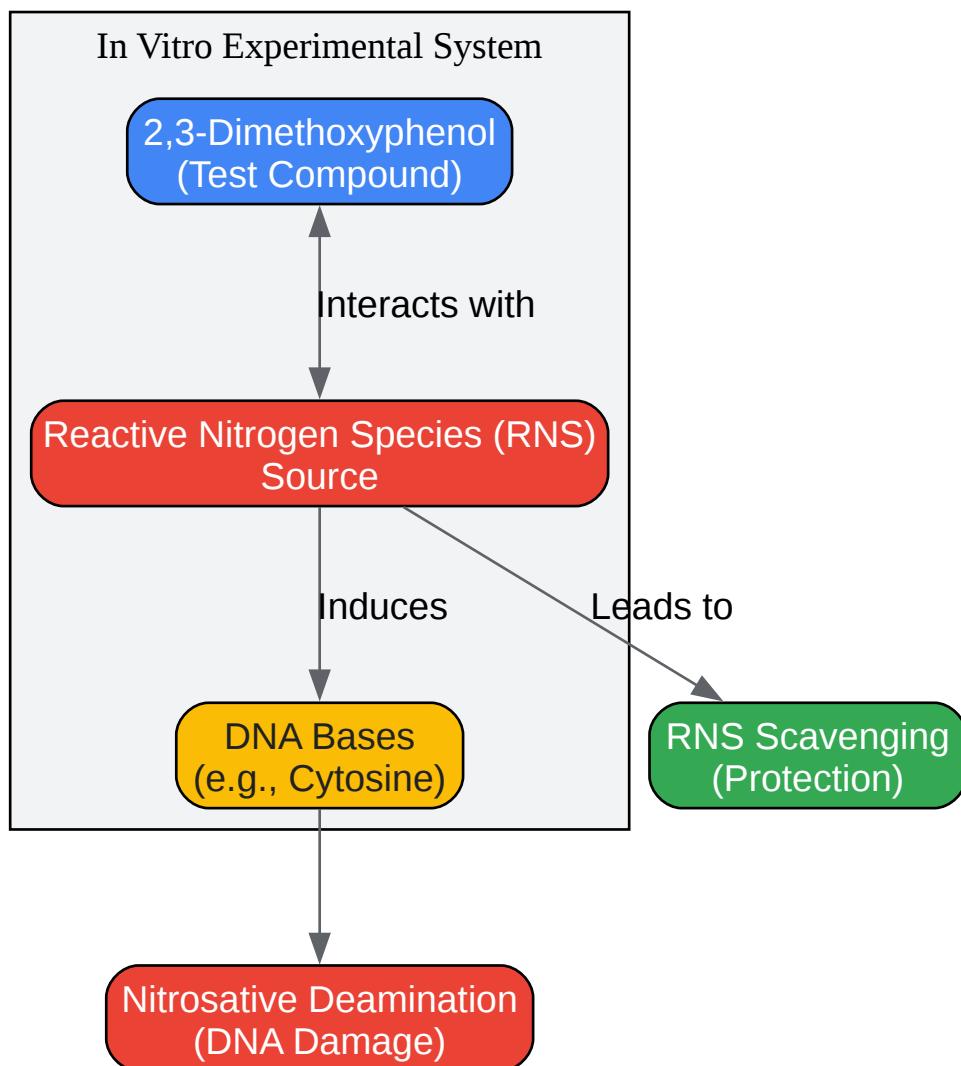
[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2,3-Dimethoxyphenol**.

Chemical Reactivity

The reactivity of **2,3-Dimethoxyphenol** is governed by three key features:

- The Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated by a base. It is also a key site for derivatization, such as etherification or esterification.
- The Aromatic Ring: The ring is "electron-rich" due to the activating effects of the hydroxyl and two methoxy groups.
- The Methoxy Groups: These are strong ortho-, para-directing activators for electrophilic aromatic substitution.[5] The positions ortho and para to the hydroxyl group (positions 4 and 6) and para to the methoxy groups are particularly activated, making them susceptible to reactions like nitration, halogenation, and Friedel-Crafts reactions.


Section 4: Core Applications in Scientific Research

While used as a general synthetic intermediate, the most cited specific application of **2,3-Dimethoxyphenol** is in the study of DNA damage.

Investigating Nitrosative Deamination of DNA

Reactive Nitrogen Species (RNS), such as nitrous acid, are byproducts of cellular metabolism and inflammation. They can cause deamination of DNA bases (e.g., converting cytosine to uracil), which is a primary cause of mutagenesis and is linked to various diseases. **2,3-Dimethoxyphenol** is employed in this research area, likely as a scavenger or model compound, to understand the kinetics and mechanisms of this DNA damage.^{[1][3][5][7]} Its phenolic structure allows it to interact with and potentially neutralize RNS, protecting DNA bases from modification.

The choice of this specific molecule is likely due to its defined structure and reactivity, allowing researchers to create a controlled experimental system to probe the complex interactions between RNS and biological macromolecules.

[Click to download full resolution via product page](#)

Caption: Logical workflow of RNS research using **2,3-Dimethoxyphenol**.

Antioxidant and Biological Activity Research

As a substituted phenol, **2,3-Dimethoxyphenol** possesses antioxidant properties.^[5] The broader class of 2-methoxyphenols has been studied for radical-scavenging activity, cytotoxicity, and inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. ^{[12][13]} While specific studies on **2,3-dimethoxyphenol** are less common than for other isomers, its structure suggests potential for similar biological activities, making it a candidate for screening in drug discovery programs focused on anti-inflammatory or antioxidant agents.

Section 5: Safety, Handling, and Storage

Proper handling of **2,3-Dimethoxyphenol** is essential to ensure laboratory safety. The information is derived from available Safety Data Sheets (SDS).[\[6\]](#)[\[14\]](#)[\[15\]](#)

Hazard Classifications:

- Skin Corrosion/Irritation (Category 2)[\[6\]](#)[\[16\]](#)
- Serious Eye Damage/Eye Irritation (Category 2)[\[6\]](#)[\[16\]](#)
- Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system[\[3\]](#)

GHS Hazard Statements:

- H315: Causes skin irritation.[\[3\]](#)
- H319: Causes serious eye irritation.[\[3\]](#)
- H335: May cause respiratory irritation.[\[3\]](#)

Precautionary Measures & PPE:

- Engineering Controls: Use only outdoors or in a well-ventilated area.[\[6\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear safety glasses with side-shields or goggles.[\[6\]](#)
 - Hand Protection: Wear appropriate chemical-resistant gloves.[\[6\]](#)
 - Skin and Body Protection: Wear a lab coat.[\[6\]](#)
 - Respiratory Protection: Use a respirator with an appropriate filter (e.g., type ABEK EN14387) if ventilation is inadequate.[\[3\]](#)
- Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and exposed skin thoroughly after handling.[\[6\]](#)

Storage:

- Store in a well-ventilated place. Keep the container tightly closed.[6]
- It is classified as a combustible liquid (Storage Class 10).[3]

Conclusion

2,3-Dimethoxyphenol (CAS 5150-42-5) is more than a mere catalog chemical; it is a specific tool for investigating fundamental biochemical processes like DNA damage and a versatile precursor for synthetic chemistry. Its well-defined physicochemical properties, established reactivity, and documented spectroscopic profile provide researchers with a reliable and characterizable molecule. For professionals in drug development and molecular biology, understanding the nuances of this compound—from its synthesis to its application in mutagenesis studies—is key to leveraging its full potential in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Dimethoxyphenol | 5150-42-5 [chemicalbook.com]
- 2. 2,3-Dimethoxyphenol | C8H10O3 | CID 78828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-ジメトキシフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. CAS 5150-42-5: 2,3-Dimethoxyphenol | CymitQuimica [cymitquimica.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. 2,3-Dimethoxyphenol, 98% 2 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. 2,3-dimethoxyphenol, 5150-42-5 [thegoodscentscompany.com]
- 9. 2,3-Dimethoxyphenol 98 5150-42-5 [sigmaaldrich.com]

- 10. spectrabase.com [spectrabase.com]
- 11. 5150-42-5|2,3-Dimethoxyphenol|BLD Pharm [bldpharm.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. canbipharm.com [canbipharm.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,3-Dimethoxyphenol (CAS 5150-42-5)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7767714#2-3-dimethoxyphenol-cas-number-5150-42-5-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com